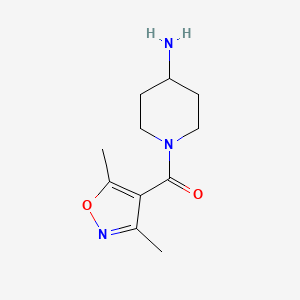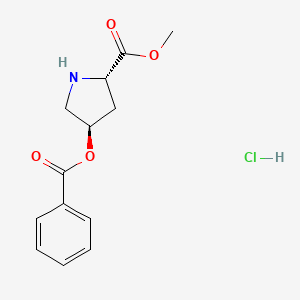
(4-Aminopiperidin-1-yl)(3,5-Dimethylisoxazol-4-yl)methanon
Übersicht
Beschreibung
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“(4-Aminopiperidin-1-yl)(3,5-Dimethylisoxazol-4-yl)methanon” wird in der chemischen Synthese verwendet . Es ist käuflich erhältlich und kann zur Synthese verschiedener anderer Verbindungen verwendet werden .
BRD4-Inhibition
Diese Verbindung wurde bei der Entwicklung und Synthese von Derivaten eingesetzt, die als potente Inhibitoren von BRD4 wirken . BRD4-Inhibitoren haben ein vielversprechendes Potenzial in der Krebstherapie gezeigt .
Anti-Brustkrebs-Aktivität
Eines der Derivate dieser Verbindung, DDT26, hat eine signifikante antiproliferative Aktivität sowohl gegen TNBC-Zelllinien als auch gegen MCF-7-Zellen gezeigt . Dies deutet darauf hin, dass “this compound” eine potenzielle Leitverbindung für die Entwicklung potenter Anti-Brustkrebsmittel sein könnte .
Induktion von DNA-Schäden
DDT26, ein Derivat dieser Verbindung, hat gezeigt, dass es DNA-Schäden induziert . Diese Eigenschaft könnte in der Krebstherapie genutzt werden, da die Induktion von DNA-Schäden in Krebszellen zu deren Absterben führen kann .
Hemmung der Zellmigration und Koloniebildung
Es wurde gezeigt, dass DDT26 die Zellmigration und Koloniebildung hemmt . Dies könnte besonders nützlich sein, um die Ausbreitung von Krebszellen und die Bildung neuer Tumoren zu verhindern .
Zellzyklusarrest
Es wurde festgestellt, dass DDT26 den Zellzyklus in MCF-7-Zellen in der G1-Phase stoppt . Dies könnte das Wachstum und die Proliferation von Krebszellen möglicherweise stoppen .
Wirkmechanismus
Target of Action
The primary targets of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone are bromodomains . Bromodomains are conserved modules that bind selectively to acetylated lysines present in proteins, notably histones . They are involved in the epigenetic regulation of gene transcription .
Mode of Action
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone interacts with its targets, the bromodomains, by displacing acetylated histone-mimicking peptides . This interaction is facilitated by the 3,5-dimethylisoxazole moiety of the compound, which acts as a novel acetyl-lysine bioisostere .
Biochemical Pathways
The biochemical pathways affected by (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone are those regulated by the histone-acetylation code . By interacting with bromodomains, the compound can influence the reading of this code, thereby affecting gene transcription and other cellular processes .
Result of Action
The molecular and cellular effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone’s action are related to its interference with the reading of the histone-acetylation code . By displacing acetylated histone-mimicking peptides from bromodomains, the compound can potentially alter gene transcription and other cellular processes .
Biochemische Analyse
Cellular Effects
The effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical research .
Transport and Distribution
The transport and distribution of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is essential for optimizing its use in research.
Subcellular Localization
The subcellular localization of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its biochemical activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYGQSGZBTQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)

![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)

